molecular formula C9H10O2 B1664086 2-Hydroxypropiophenone CAS No. 5650-40-8

2-Hydroxypropiophenone

Cat. No.: B1664086
CAS No.: 5650-40-8
M. Wt: 150.17 g/mol
InChI Key: WLVPRARCUSRDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxypropiophenone (2-HPP) is an aromatic α-hydroxy ketone (acyloin) with the molecular formula C₉H₁₀O₂. It is a chiral compound, with the (S)-enantiomer being particularly valuable as an intermediate in synthesizing pharmaceuticals, such as 1-phenylpropane-1,2-diol (PPD), a precursor for antifungal agents and β-blockers .

Preparation Methods

Fries Rearrangement of Phenyl Propionate

The Fries rearrangement remains the most widely documented method for synthesizing 2-hydroxypropiophenone. This reaction involves the Lewis acid-catalyzed rearrangement of phenyl propionate to yield ortho- and para-hydroxypropiophenone isomers, with the ortho isomer predominating under specific conditions.

Catalytic Systems and Solvent Effects

Aluminum chloride (AlCl₃) is the conventional catalyst, with yields highly dependent on solvent choice and temperature:

  • Carbon disulfide : Refluxing phenyl propionate with AlCl₃ in CS₂ followed by solvent elimination at 130–150°C for 2–3 hours yields 32–35% this compound.
  • Chlorobenzene : Microwave irradiation at 106°C for 3 minutes achieves 28% yield, offering reduced reaction time but moderate efficiency.
  • Heptane/tetrachloroethane : Solvent-free conditions at 180–200°C for 15 minutes enhance yield to 76–78%, favoring ortho-selectivity due to reduced steric hindrance.

Alternative catalysts include zirconium chloride (ZrCl₄) in o-dichlorobenzene (83% yield at 120°C for 3 hours) and titanium tetrachloride (TiCl₄) in nitromethane (13% yield at 20°C over 7 days). The solvent-free AlCl₃ method is industrially preferred for its balance of yield and simplicity.

Mechanistic Insights

Friedel-Crafts Acylation of Phenol

Direct acylation of phenol with propionyl derivatives provides a route to this compound, circumventing isomer separation.

Propionyl Chloride as Acylating Agent

Propionyl chloride reacts with phenol in the presence of AlCl₃ at 120–130°C for 1 hour, achieving 45% yield. The reaction mechanism involves in situ generation of acylium ions, which undergo electrophilic attack on phenol’s aromatic ring. Solvent choice significantly impacts regioselectivity:

  • Benzene/nitrobenzene : Enhances ortho-directing effects but requires rigorous anhydrous conditions.
  • Polyphosphoric acid (PPA) : At 100°C for 10 minutes, PPA acts as both catalyst and solvent, though yields remain low (13%) due to competing side reactions.

Propionic Acid as Acyl Source

Using propionic acid with boron trifluoride (BF₃) at 165°C for 1 hour yields 45% this compound. This method is less corrosive than chloride-based approaches but requires higher temperatures, increasing energy costs.

Isomerization of 4-Hydroxypropiophenone

Isomerization offers a route to convert the para isomer to the ortho form. Heating 4-hydroxypropiophenone with AlCl₃ at 165°C for 1 hour achieves 40% conversion, rising to 55% at 180–200°C. This method is advantageous for recycling para-isomer byproducts from Fries rearrangements.

Demethylation of 2-Propionylanisole

Demethylation of 2-propionylanisole using fuming hydrochloric acid (d = 1.19) in sealed tubes at 110°C for 6 hours cleaves the methoxy group, yielding this compound. While effective, this method’s reliance on harsh acids limits scalability.

Biotechnological Synthesis via Engineered Pseudomonas putida

Recent advances employ microbial biotransformation for sustainable production. Pseudomonas putida ATCC 12633, engineered with the pprI gene from Deinococcus radiodurans, converts benzaldehyde and acetaldehyde to (S)-2-hydroxypropiophenone via carboligase activity.

Process Optimization

  • Substrate concentration : 20 mM benzaldehyde and 600 mM acetaldehyde.
  • Reaction conditions : 3-hour incubation at 0.033 g wet cell weight/mL yields 1.6 g/L 2-HPP, with a productivity of 0.089 g/g cell dry weight/hour.
  • Stress tolerance : The pprI gene enhances tolerance to chaotropic agents (e.g., ethanol, butanol) and oxidative stress, improving biocatalyst longevity.

This method achieves 35% higher yield than chemical methods, with enantiomeric excess >99% for the (S)-isomer, critical for pharmaceutical applications.

Comparative Analysis of Methods

Method Catalyst/System Temperature Time Yield Advantages Limitations
Fries rearrangement AlCl₃ (solvent-free) 180–200°C 15 min 76–78% High yield, industrial scalability Corrosive catalysts, high energy
Friedel-Crafts acylation AlCl₃ 120–130°C 1 hour 45% Direct synthesis Low regioselectivity
Isomerization AlCl₃ 180–200°C 15 min 55% Recycles para-isomer byproducts Requires pure para-isomer input
Biotransformation P. putida 30°C 3 hours 1.6 g/L Sustainable, enantioselective Requires substrate optimization

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group (-OH) in 2-HPP undergoes oxidation to form quinones:

  • Reagents : KMnO₄ (acidic conditions), CrO₃.

  • Products : Corresponding quinones (e.g., 2-hydroxyacetophenone derivatives) .

Reduction Reactions

The ketone group (>C=O) is reduced to secondary alcohols:

  • Reagents : Catalytic hydrogenation (Pd/C), NaBH₄.

  • Products : 2-Hydroxypropanol derivatives .

Substitution Reactions

Electrophilic aromatic substitution occurs on the phenyl ring:

  • Halogenation : Bromine or chlorine in acidic conditions.

  • Alkylation : Friedel-Crafts alkylation with alkyl halides .

Schiff Base Formation

2-HPP reacts with amines (aliphatic/aromatic) to form Schiff base ligands:

  • Mechanism : Condensation of the hydroxyl group with amine groups.

  • Spectral Data :

    • IR: Phenolic -OH (3000–3200 cm⁻¹), azomethine (>C=N-) (1684–1595 cm⁻¹).

    • NMR: OH proton at 12–17 ppm .

Key Research Findings

  • Stress Tolerance : Engineered Pseudomonas putida strains with PprI exhibit enhanced tolerance to aldehydes, solvents, and oxidative stress, improving 2-HPP production .

  • Productivity : Microbial resting cells achieve 0.089 g 2-HPP/g dry weight/h, surpassing traditional methods .

  • Applications : 2-HPP serves as a precursor for antifungal agents and pharmaceuticals (e.g., phenylpropane-1,2-diol) .

Scientific Research Applications

Biocatalytic Applications

Biotransformation Processes

2-HPP serves as a crucial intermediate in biotransformation processes, particularly using Pseudomonas putida. This bacterium can convert benzaldehyde and acetaldehyde into 2-HPP through the action of benzoylformate decarboxylase (BFD). The efficiency of this process can be enhanced by engineering strains to increase their tolerance to chaotropic conditions, which has been demonstrated in studies where the pprI gene from Deinococcus radiodurans was introduced into P. putida ATCC 12633. This modification resulted in a production yield of 1.6 g/L of 2-HPP under optimized conditions, showcasing a 35% improvement over the control strains .

Table 1: Biotransformation Efficiency of Engineered Pseudomonas putida

StrainSubstrate Concentration (mM)2-HPP Yield (g/L)Productivity (g/g DCW/h)
Control20 Benzaldehyde, 600 Acetaldehyde1.20.067
Engineered (PprI)20 Benzaldehyde, 600 Acetaldehyde1.60.089

Pharmaceutical Applications

Synthesis of Pharmaceutical Intermediates

2-HPP is a valuable synthon in the pharmaceutical industry. Its derivatives are used in the synthesis of various therapeutic agents, including antifungal compounds and other bioactive molecules. For instance, it plays a role in the synthesis of phenylpropane-1,2-diol, which is significant in drug formulation .

Case Study: Synthesis of Antifungal Agents

Research has shown that derivatives of 2-HPP can be synthesized to develop antifungal agents. The compound's structure allows for modifications that enhance biological activity against fungal pathogens.

Organic Synthesis

Mannich-Type Reactions

2-HPP is utilized in Mannich-type reactions due to its ability to act as a chiral building block. The titanium enolate derived from 2-HPP has been employed to achieve highly diastereoselective reactions, expanding its utility in creating complex organic molecules .

Table 2: Reaction Conditions for Mannich-Type Reactions Using 2-HPP

Reaction TypeReagentsConditionsYield (%)
Mannich ReactionTitanium enolate from 2-HPPRoom TemperatureVaries
Claisen-Schmidt CondensationAromatic AldehydesSolvent-Free GrindingHigh

Environmental Applications

Pollution Degradation

Recent studies have explored the use of engineered Pseudomonas putida strains in degrading environmental pollutants through bioconversion processes involving 2-HPP. The ability of these strains to tolerate various stressors while converting harmful substances into less toxic compounds demonstrates their potential for bioremediation applications .

Mechanism of Action

The mechanism of action of 2-Hydroxypropiophenone involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its conversion to other metabolites. The hydroxyl and ketone groups play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key α-Hydroxy Ketones and Their Properties

Compound Structure Key Enzyme/Pathway Enantioselectivity Applications
2-Hydroxypropiophenone (2-HPP) C₆H₅-C(O)-CH(OH)-CH₃ BFD (Pseudomonas putida) (S)-enantiomer Pharmaceutical intermediates (e.g., PPD)
Phenylacetylcarbinol (PAC) C₆H₅-C(O)-CH(OH)-CH₃ PDC (Saccharomyces cerevisiae) (R)-enantiomer Ephedrine/pseudoephedrine synthesis
Benzoin C₆H₅-CH(OH)-CO-C₆H₅ Benzaldehyde lyase (BAL) (R)-enantiomer Polymer crosslinking agents

Table 2: Biocatalytic Efficiency of 2-HPP vs. PAC

Parameter 2-HPP (Pseudomonas putida) PAC (Saccharomyces cerevisiae)
Substrates Benzaldehyde + Acetaldehyde Pyruvate + Benzaldehyde
Optimal pH 7.0 6.5–7.0
Yield (g/L) 1.2–3.3 (immobilized cells) 4.5 (whole cells)
Enantiomeric Excess >99% (S) >99% (R)
By-products Minimal (no benzyl alcohol) Benzyl alcohol, benzaldehyde
Reusability 4 cycles (immobilized cells) Limited due to cell growth

Key Findings :

Substrate Flexibility : 2-HPP synthesis uses inexpensive aldehydes (benzaldehyde and acetaldehyde), whereas PAC production requires pyruvate, increasing costs .

By-product Control : P. putida resting cells minimize benzyl alcohol formation via metabolic regulation, unlike PAC-producing yeast .

Immobilization : Alginate-PVA-boric acid beads enhance 2-HPP productivity (3.3 g/L over four cycles) and reduce enzyme inactivation from aldehydes .

Comparison with Other Biocatalytic Systems

Insights :

  • BFD Superiority : Higher tolerance to acetaldehyde (600 mM vs. 89 mM for PDC) enables scalable 2-HPP production .
  • Engineered Strains : Recombinant P. putida with stress-resistant PprI enhances aldehyde conversion efficiency by 30% .

Biological Activity

2-Hydroxypropiophenone (2-HPP) is an aromatic α-hydroxy ketone that has garnered attention due to its diverse biological activities and applications in organic synthesis, particularly in the pharmaceutical industry. This article provides a comprehensive overview of the biological activity of 2-HPP, including its synthesis, enzymatic transformations, and potential therapeutic applications.

This compound is characterized by its hydroxyl group attached to a propanone structure, making it a valuable chiral building block. It can be synthesized through various methods, including:

  • Claisen-Schmidt Condensation : This involves the reaction of this compound with aromatic aldehydes under basic conditions. Recent studies have demonstrated that solvent-free grinding techniques can improve yields and reduce reaction times compared to conventional methods .
  • Biotransformation : The use of whole cells of Pseudomonas putida for the bioconversion of benzaldehyde and acetaldehyde into 2-HPP has shown promising results, yielding significant concentrations under optimized conditions .

Antimicrobial Properties

Research indicates that 2-HPP exhibits notable antimicrobial activity. Studies have shown that derivatives of 2-HPP possess inhibitory effects against various bacterial strains and fungi. The compound's efficacy as an antifungal agent is particularly highlighted in its role as a precursor in the synthesis of antifungal pharmaceuticals .

Enzymatic Activity

The enzymatic production of 2-HPP from aldehyde substrates is facilitated by benzoylformate decarboxylase (BFD), which catalyzes the enantioselective cross-coupling reaction. This biotransformation not only enhances the yield of 2-HPP but also minimizes unwanted by-products, making it a more efficient process than traditional chemical methods .

Case Studies

  • Pseudomonas putida Biotransformation : A study demonstrated that engineered Pseudomonas putida strains expressing the PprI gene from Deinococcus radiodurans exhibited enhanced tolerance to various stressors while efficiently converting aldehydes to 2-HPP. The optimized biotransformation conditions resulted in a maximum yield of 1.6 g/L after three hours .
  • Antimicrobial Activity Assessment : In another study, synthesized metal complexes derived from 2-HPP were evaluated for their antimicrobial properties. These complexes showed significant activity against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antimicrobial agents based on 2-HPP derivatives .

Research Findings Summary

StudyMethodKey Findings
Knoll et al. (2024)Biotransformation using Pseudomonas putidaAchieved a yield of 1.6 g/L of 2-HPP with enhanced stress tolerance from engineered strains .
Antimicrobial StudySynthesis of metal complexesDemonstrated significant antimicrobial activity against various pathogens .
Claisen-Schmidt CondensationSolvent-free grinding techniqueImproved reaction rates and yields compared to conventional methods .

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling 2-Hydroxypropiophenone in laboratory settings?

  • Methodological Answer : Follow JIS Z 7253:2019 guidelines for hazardous chemical handling. Key measures include:

  • Inhalation : Immediate relocation to fresh air and medical consultation if symptoms persist .
  • Skin/Eye Contact : Prolonged rinsing with water (15+ minutes) and use of personal protective equipment (PPE) such as NIOSH/EN 166-certified face shields and gloves .
  • Engineering Controls : Implement fume hoods and adhere to industrial hygiene practices (e.g., handwashing post-handling) .

Q. How can researchers ensure accurate subsampling of this compound for analytical reproducibility?

  • Methodological Answer : Use particulate subsampling strategies to minimize preparation errors:

  • Document pre-sampling treatments (e.g., drying, impurity removal) and increment selection.
  • Calculate subsampling errors (sFE) using IHL factors and validate via error propagation analysis .

Q. What analytical methods are recommended for quantifying this compound in mixed reaction systems?

  • Methodological Answer : Employ spectrophotometry or direct potentiometry for stability and concentration analysis. For stereoselective quantification, pair chromatographic separation (e.g., HPLC) with NADH-dependent enzymatic assays to distinguish enantiomers .

Advanced Research Questions

Q. How can enantioselective synthesis of (S)-2-Hydroxypropiophenone be optimized using microbial systems?

  • Methodological Answer : Optimize Pseudomonas putida fermentation by:

  • Encapsulation : Enhance enzyme stability via alginate-based cell immobilization.
  • NADH Regeneration : Use co-substrates like glucose to sustain redox balance.
  • Parameter Tuning : Adjust pH (6.5–7.5), temperature (30–35°C), and substrate feeding rates to achieve >90% enantiomeric excess (ee) .

Q. What strategies resolve contradictions in stereoselective yield data for this compound synthesis?

  • Methodological Answer : Apply iterative data triangulation:

  • Experimental Replication : Compare free vs. encapsulated cell batches under identical conditions.
  • Error Analysis : Quantify variability in NADH availability and oxygen transfer rates using flux balance models.
  • Literature Cross-Validation : Contrast results with prior studies on Cupriavidus necator metabolic networks to identify strain-specific limitations .

Q. How should researchers design a robust literature review framework for this compound applications?

  • Methodological Answer : Leverage FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and databases:

  • Primary Sources : Prioritize peer-reviewed journals (e.g., Microbial Cell Factories) and regulatory databases (ECHA REACH, NIH/NTP).
  • Keyword Optimization : Combine terms like "stereoselective synthesis," "NADH-dependent reductases," and "microbial encapsulation" with Boolean operators for precision .

Q. What are the critical parameters for scaling this compound production from lab to pilot scale?

  • Methodological Answer : Conduct scale-down studies focusing on:

  • Mass Transfer : Optimize agitation/aeration rates to maintain dissolved oxygen >20% saturation.
  • Substrate Inhibition : Use fed-batch strategies to mitigate toxicity from propionyl precursors.
  • Process Analytics : Implement inline pH and Raman spectroscopy for real-time ee monitoring .

Q. Methodological Notes

  • Data Reporting : Follow structured scientific writing guidelines: clearly separate Methods, Results, and Discussion sections, and include error margins for all quantitative claims .
  • Ethical Compliance : Obtain institutional review board (IRB) approval if human-derived enzymes or cell lines are used .

Properties

IUPAC Name

2-hydroxy-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVPRARCUSRDNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871139
Record name 1-Phenyl-2-hydroxy-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5650-40-8
Record name 2-Hydroxy-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5650-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxypropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005650408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5650-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402216
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Phenyl-2-hydroxy-1-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxypropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.629
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

There was added 10.08 parts of sodium bicarbonate and about 60 parts of water to a mixture of 21.3 parts of α-bromopropiophenone, 6.8 parts of sodium formate and about 90 parts of acetonitrile. The resulting mixture was stirred vigorously for 48 hours at 65° C. during which time carbon dioxide evolved. After cooling, the acetonitrile solution was separated from the aqueous layer and evaporated to dryness. The residue was dissolved into chloroform which was extracted once with water, dried over sodium sulfate, and evaporated to produce analytically pure (>98%) α-hydroxypropiophenone. The yield of this isolated product was 77.1%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
[Compound]
Name
21.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-1-phenylpropan-1-one (6.0 g, 28.2 mmol) in methanol (50 mL) was added sodium formate (7.66 g, 113 mmol) and the mixture was heated under reflux for 8 hr. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The extract was washed with water and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=4:1) to give the title compound (2.66 g, yield 63%) as a colorless oil.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
7.66 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxypropiophenone
Reactant of Route 2
Reactant of Route 2
2-Hydroxypropiophenone
Reactant of Route 3
Reactant of Route 3
2-Hydroxypropiophenone
Reactant of Route 4
2-Hydroxypropiophenone
Reactant of Route 5
2-Hydroxypropiophenone
Reactant of Route 6
2-Hydroxypropiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.